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Compound of Interest

Compound Name: delta-Nonalactone

Cat. No.: B1583773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory properties of delta-nonalactone and

gamma-nonalactone, two isomeric lactones widely utilized in the flavor, fragrance, and

pharmaceutical industries. Understanding the distinct sensory profiles of these compounds is

crucial for their effective application in product development. This document summarizes their

sensory characteristics, presents available quantitative data, and outlines detailed experimental

protocols for their evaluation.

Quantitative Sensory Data
The following table summarizes the key sensory attributes and available quantitative data for

delta-nonalactone and gamma-nonalactone.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1583773?utm_src=pdf-interest
https://www.benchchem.com/product/b1583773?utm_src=pdf-body
https://www.benchchem.com/product/b1583773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Delta-Nonalactone Gamma-Nonalactone

CAS Number 3301-94-8 104-61-0

Synonyms
5-Hydroxynonanoic acid delta-

lactone, δ-Pelargonolactone

Aldehyde C-18, 4-

Hydroxynonanoic acid gamma-

lactone, γ-Nonalactone

Odor Profile

Creamy, milky, sweet, coconut-

like with fatty and coumarin-

like undertones. Often

described as more natural and

reminiscent of fresh coconut

milk.[1]

Intense, sweet, coconut-like

with fruity (peach, apricot),

waxy, and sometimes fatty

undertones. A powerful and

classic coconut aroma.

Flavor Profile

Creamy, milky, lactonic, and

dairy-like with an oily, coconut

nuance.[1]

Coconut, sweet, nutty, and

creamy.

Odor Threshold
Data not available in the

reviewed literature.

7 ppb (in water), 30 ppb (in

water)

Sensory Differences: A Deeper Dive
Delta-nonalactone is consistently characterized by its soft, creamy, and milky aroma, often

associated with the scent of fresh coconut milk. Its profile includes fatty and coumarin-like

nuances, which contribute to a more complex and natural sensory experience. In contrast,

gamma-nonalactone, also known as "aldehyde C-18," presents a more powerful and

straightforward sweet coconut fragrance. Its profile is often complemented by fruity notes,

particularly peach and apricot, and can have waxy or fatty undertones. The intensity of gamma-

nonalactone is a key differentiator, making it a dominant and recognizable coconut scent.

Experimental Protocols
Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of delta-nonalactone and gamma-

nonalactone.
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Materials:

Delta-nonalactone (≥98% purity)

Gamma-nonalactone (≥98% purity)

Odor-free solvent (e.g., mineral oil or propylene glycol)

Glass vials with PTFE-lined caps

Olfactory evaluation booths

Computerized data collection system

Procedure:

Panelist Selection and Training:

Recruit 10-12 experienced sensory panelists.

Screen panelists for their ability to discriminate between different aroma compounds and

to describe sensory perceptions verbally.

Conduct training sessions to develop a consensus vocabulary for describing the aromas of

the two lactones. Reference standards for attributes like "creamy," "milky," "sweet,"

"coconut," "fatty," and "fruity" should be provided.

Sample Preparation:

Prepare solutions of delta-nonalactone and gamma-nonalactone at various

concentrations in the chosen solvent. A typical starting concentration for evaluation is 1%

(w/v).

Present samples in coded, identical glass vials to avoid bias.

Sensory Evaluation:

Panelists evaluate the samples individually in controlled olfactory booths.
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Each panelist rates the intensity of each developed sensory attribute on a continuous line

scale (e.g., 0 = not perceptible, 100 = extremely intense).

The order of sample presentation should be randomized for each panelist.

Data Analysis:

Analyze the collected data using statistical methods such as Analysis of Variance

(ANOVA) to determine significant differences in the sensory attributes between the two

compounds.

Principal Component Analysis (PCA) can be used to visualize the relationships between

the samples and their sensory attributes.

Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and characterize the odor-active compounds in a mixture containing

delta- and gamma-nonalactone and to compare their individual aroma contributions.

Materials:

Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.

Capillary column suitable for flavor analysis (e.g., DB-WAX or equivalent).

Helium as carrier gas.

Solutions of delta-nonalactone and gamma-nonalactone in a suitable solvent (e.g.,

dichloromethane).

Procedure:

Instrumental Setup:

The GC effluent is split between the MS detector and the heated olfactometry port.

Humidified air is mixed with the effluent at the olfactometry port to prevent nasal

dehydration of the assessor.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1583773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Analysis:

Inject a prepared sample solution into the GC.

A trained sensory panelist (or a panel of assessors, one at a time) sniffs the effluent from

the olfactometry port and records the perceived aroma, its intensity, and its retention time.

Data Collection and Analysis:

The olfactometry data is recorded using specialized software that allows for the correlation

of sensory events with chromatographic peaks.

The identity of the odor-active compounds is confirmed by comparing their mass spectra

and retention indices with those of authentic standards.

Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the

flavor dilution (FD) factor for each compound, providing a measure of its odor potency.

Visualizing the Process

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sensory Evaluation Workflow

Quantitative Descriptive Analysis (QDA) Gas Chromatography-Olfactometry (GC-O)

Panelist Selection & Training

Sample Preparation

Sensory Evaluation

Data Analysis

Sample Preparation

GC Separation

Olfactory Detection MS Identification

Data Correlation & Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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